N-Fmoc-3-chloro-D-alanine
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Overview
Description
N-Fmoc-3-chloro-D-alanine is a derivative of alanine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain contains a chlorine atom. This compound is primarily used in peptide synthesis and serves as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-3-chloro-D-alanine typically involves the protection of the amino group of 3-chloro-D-alanine with the Fmoc group. This can be achieved by reacting 3-chloro-D-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to produce larger quantities. The process involves the same reaction conditions but with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-3-chloro-D-alanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace the chlorine atom.
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azido or thiol derivatives.
Deprotection Reactions: The major product is 3-chloro-D-alanine after the removal of the Fmoc group.
Scientific Research Applications
N-Fmoc-3-chloro-D-alanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).
Proteomics Studies: The compound is useful in studying protein interactions and functions.
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive peptides and peptidomimetics.
Industrial Applications: It is used in the production of specialized peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of N-Fmoc-3-chloro-D-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions.
Comparison with Similar Compounds
N-Fmoc-3-(2-naphthyl)-D-alanine: Used in the preparation of phosphoserine-containing tetrapeptides.
N-Fmoc-3-(4-pyridyl)-D-alanine: Useful for proteomics studies and SPPS.
Uniqueness: N-Fmoc-3-chloro-D-alanine is unique due to the presence of the chlorine atom, which allows for specific substitution reactions that are not possible with other Fmoc-protected alanine derivatives .
Properties
IUPAC Name |
3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICWPULFDZCIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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